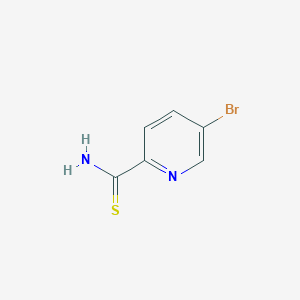

5-Bromopyridine-2-carbothioamide

説明

Foundational Synthetic Approaches to Pyridine-2-carbothioamide (B155194) Scaffolds

The creation of the pyridine-2-carbothioamide core structure relies on established organic reactions, primarily condensation and cyclization pathways.

Condensation reactions are a cornerstone in the synthesis of carbothioamides. libretexts.org These reactions typically involve the combination of two molecules to form a larger molecule, with the concurrent elimination of a small molecule like water. libretexts.org In the context of pyridine-2-carbothioamide synthesis, this often entails the reaction of a pyridine-2-carboxaldehyde derivative with a source of the thioamide group, such as thiosemicarbazide (B42300). tandfonline.com This method is efficient for producing various pyridine (B92270) carbothioamide analogs. tandfonline.com The process generally involves dissolving the aldehyde and the carbazide in a suitable solvent, like ethanol, and then combining the solutions with stirring, leading to the precipitation of the final product which can be purified by recrystallization. tandfonline.com

Another approach involves the use of condensing agents to facilitate the formation of the amide bond. highfine.comtcichemicals.com While these are more commonly used for carboxamide synthesis, similar principles can be applied for carbothioamides. For instance, carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate a carboxylic acid, which can then react with a source of the thioamide group. tcichemicals.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can improve the efficiency of these reactions. tcichemicals.com Organophosphorus reagents also serve as effective condensation agents. highfine.com

A notable three-component condensation reaction, the Willgerodt–Kindler reaction, provides a direct route to thioamides from a carbonyl compound, an amine, and elemental sulfur. rsc.org This one-pot synthesis is an efficient method for generating a variety of thioamides. rsc.org

Cyclization reactions are crucial for forming the pyridine ring itself, which can then be further functionalized to a carbothioamide. One such pathway involves the hetero-Diels-Alder reaction, a [4+2] cycloaddition that can form a six-membered heterocyclic ring like pyridine. nih.gov This reaction is highly stereoselective and has broad applications in the synthesis of natural products. nih.gov In the biosynthesis of certain natural products, enzymes known as Diels-Alderases catalyze these reactions to form pyridine rings. nih.gov

Another approach involves the cyclization of acyclic precursors. For example, 2H-tetrazoles can be synthesized through the cyclization of tetrazolyldienes, which are derived from 2-aminopyridines. researchgate.net While not a direct synthesis of pyridine-2-carbothioamide, this demonstrates the principle of forming heterocyclic rings that can be precursors to the desired structure.

The biosynthesis of some macrocyclic peptides containing a pyridine ring, known as pyritides, involves a [4+2] cycloaddition catalyzed by a macrocyclase enzyme. acs.org This enzymatic approach highlights the potential for biocatalysis in the synthesis of complex pyridine-containing molecules. acs.org

Targeted Synthesis of Brominated Pyridine-2-carbothioamide Precursors

The synthesis of 5-bromopyridine-2-carbothioamide specifically requires the introduction of a bromine atom at the 5-position of the pyridine ring. This can be achieved either by direct bromination of a pyridine derivative or by starting with a pre-brominated precursor.

The direct bromination of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution. acs.org Traditional bromination often requires harsh conditions, such as high temperatures. acs.org To overcome this, strategies have been developed to enhance the reactivity and control the regioselectivity of the bromination.

One method involves the use of directing groups. For example, an amino group at the 2-position can direct bromination to the 5-position. acs.org An electrochemical bromination protocol has been developed that utilizes inexpensive and safe bromine salts at room temperature, offering a more sustainable approach. acs.org

Pyridine N-oxides are often used to activate the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net However, specific conditions can be employed to achieve bromination at other positions. For instance, regioselective bromination of fused pyridine N-oxides at the C2-position has been achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. tcichemicals.com

Another strategy for selective halogenation involves the use of designed phosphine (B1218219) reagents. nih.gov These reagents can selectively functionalize the 4-position of pyridines. nih.gov Furthermore, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative allows for a highly regioselective Br/Mg exchange reaction at the 3-position. nih.gov

A common and efficient route to this compound involves the synthesis of 5-bromopyridine-2-carbonitrile as a key intermediate. tandfonline.comresearchgate.net This intermediate can then be converted to the desired carbothioamide.

An alternative synthesis involves the dehydration of 5-bromopicolinamide using a dehydrating agent like phosphorus oxychloride in a suitable solvent such as toluene. chemicalbook.com The crude product is then purified to yield 5-bromopyridine-2-carbonitrile. chemicalbook.com

Once 5-bromopyridine-2-carbonitrile is obtained, it can be converted to this compound. This transformation is typically achieved by reacting the nitrile with a source of hydrogen sulfide, often in the presence of a base.

Advanced and Sustainable Synthetic Protocols for Pyridine Thioamides

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of thioamides, including pyridine thioamides. These "green" synthetic protocols aim to reduce waste, energy consumption, and the use of hazardous materials. rsc.org

One promising approach is the use of deep eutectic solvents (DESs) as both the solvent and catalyst. rsc.orgrsc.org A choline (B1196258) chloride-urea based DES has been shown to be effective for the three-component condensation of an aldehyde, a secondary amine, and elemental sulfur to produce thioamides in good to excellent yields. rsc.orgrsc.org This method offers several advantages, including mild reaction conditions, easy recovery and reusability of the DES, and biodegradability. rsc.orgrsc.org The versatility of this system has been demonstrated with a wide range of substrates, including pyridine-2-carboxaldehyde, to produce pyridine-based thioamides. rsc.org

The following table summarizes some of the key synthetic reactions for preparing pyridine-2-carbothioamide and its precursors.

| Reaction Type | Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Condensation | Pyridine-2-carboxaldehyde, Thiosemicarbazide | Ethanol, Stirring | Pyridine-2-carbothioamide analog | tandfonline.com |

| Willgerodt–Kindler | Carbonyl compound, Amine, Sulfur | One-pot | Thioamide | rsc.org |

| Electrochemical Bromination | 2-Aminopyridine | Tetrabutylammonium bromide, LiClO4, MeCN/HOAc | 5-Bromo-2-aminopyridine | acs.org |

| Cyanation | 2,5-Dibromopyridine | Sodium cyanide or Cuprous cyanide, DMSO, 160°C | 5-Bromopyridine-2-carbonitrile | guidechem.com |

| Dehydration | 5-Bromopicolinamide | Phosphorus oxychloride, Toluene, Reflux | 5-Bromopyridine-2-carbonitrile | chemicalbook.com |

| Green Synthesis (DES) | Pyridine-2-carboxaldehyde, Diethylamine, Sulfur | Choline chloride-urea DES, 45°C | Pyridine-2-carbothioamide derivative | rsc.org |

Structure

3D Structure

特性

IUPAC Name |

5-bromopyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLVGDLUSGTMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromopyridine 2 Carbothioamide and Analogous Structures

Advanced and Sustainable Synthetic Protocols for Pyridine (B92270) Thioamides

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions are fundamental in the construction of the pyridine core and for introducing functional groups. For a molecule like 5-Bromopyridine-2-carbothioamide, these reactions are crucial for creating the C-C bonds necessary for the pyridine ring itself or for attaching various substituents. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly prominent in pyridine chemistry. researchgate.netwhiterose.ac.uk

The Suzuki cross-coupling reaction, for instance, is widely used for the arylation of pyridine rings. mdpi.com In a relevant example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a palladium catalyst to produce novel pyridine derivatives in moderate to good yields. mdpi.com This highlights the feasibility of using a bromo-substituted pyridine as a substrate for C-C bond formation. The choice of ligand, such as triphenylphosphine (B44618) (PPh3) or more specialized ligands like Xantphos, can significantly influence the reaction's outcome and selectivity. whiterose.ac.ukbeilstein-journals.org

Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that can be employed to introduce nitrogen-based functional groups onto a pyridine ring. beilstein-journals.org While not directly forming the carbothioamide group, this method is essential for synthesizing amino-pyridine precursors. The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)2), ligand, and base, are critical for achieving high yields and regioselectivity. beilstein-journals.org

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions on pyridine and pyrimidine (B1678525) systems, which are analogous to strategies that could be employed for precursors to this compound.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Pyridine and Pyrimidine Analogs

| Reaction Type | Substrates | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 5-bromo-2-methylpyridin-3-amine, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane/water, 85-95 °C, >15 h | 5-aryl-2-methylpyridin-3-amine | Moderate to Good | mdpi.com |

| Suzuki Coupling | 5-bromopyrimidine, 2,2'-bithiophene | PdCl₂(dppf) | Microwave irradiation | 5-(2,2'-bithiophen-5-yl)pyrimidine | 52-56% | researchgate.net |

Green Chemistry Principles in Pyridine Thioamide Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. rsc.orgrsc.org In the context of pyridine thioamide synthesis, this often involves the use of non-toxic solvents, catalyst-free conditions, and energy-efficient methods.

A significant advancement in the green synthesis of thioamides is the use of deep eutectic solvents (DESs). rsc.orgrsc.org A DES composed of choline (B1196258) chloride and urea (B33335) has been effectively used as both a solvent and a catalyst for the one-pot synthesis of various thioamides from aldehydes or ketones, an amine, and elemental sulfur. rsc.orgrsc.org This method, known as the Willgerodt-Kindler reaction, avoids the use of volatile and toxic organic solvents and often proceeds under mild conditions with high yields. rsc.orgrsc.org The reactivity of heterocyclic aldehydes, such as pyridine-2-carboxaldehyde, has been demonstrated to produce pyridine-based thioamides in excellent yields under these conditions. rsc.org The DES can also be recycled and reused multiple times without a significant loss of activity, further enhancing its sustainability. rsc.org

The key advantages of using a DES in thioamide synthesis include:

Reduced environmental impact: DESs are often biodegradable and have low toxicity. rsc.org

Enhanced reaction rates and yields: The unique solvent properties can lead to improved reactivity. rsc.orgrsc.org

Simplified work-up: The non-volatile nature of DESs can simplify product isolation.

Catalyst-free conditions: In many cases, the DES itself catalyzes the reaction, eliminating the need for additional, often metallic, catalysts. rsc.org

Table 2: Green Synthesis of Thioamides using a Deep Eutectic Solvent

| Aldehyde/Ketone | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Morpholine, Piperidine, Pyrrolidine | Choline chloride-urea DES, 45 °C, 5 h | Corresponding thioamides | Good to Excellent | rsc.org |

| Pyridine-2-carboxaldehyde | Cyclic secondary amines | Choline chloride-urea DES, 45 °C, 5 h | Pyridine-based thioamides | Excellent | rsc.org |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. nih.govnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govdavidpublisher.com This method is particularly effective for the synthesis of heterocyclic compounds, including pyridines and their derivatives.

Microwave irradiation has been successfully employed in various steps of pyridine synthesis. For instance, it can accelerate palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, for the synthesis of 5-aryl substituted pyrimidines from 5-bromopyrimidine. researchgate.net Furthermore, microwave heating has been utilized for the synthesis of pyridine derivatives from p-tosyloxybenzaldehyde and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate, with reaction times as short as 3-7 minutes and excellent yields. nih.gov

In the context of preparing precursors for this compound, microwave-assisted synthesis can be applied to the formation of the pyridine ring itself or to subsequent functional group transformations. A study on the synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates demonstrated the efficiency of microwave irradiation in the condensation of N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone. nih.gov This approach highlights the potential of microwave assistance in constructing complex pyridine scaffolds rapidly.

Table 3: Examples of Microwave-Assisted Synthesis of Pyridine Derivatives

| Reactants | Conditions | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-cyano-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acrylate, active methylene (B1212753) derivatives, ammonium acetate | Microwave irradiation | Pyridine derivatives | 3-7 min | Excellent | nih.gov |

| N-carbamate amino carbonyl derivatives, 1-methyl-3,5-dinitro-2-pyridone | Microwave irradiation | (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates | Not specified | Not specified | nih.gov |

| 2,6-dimethylpyridine, KMnO₄, water | Microwave irradiation (375 W) | Pyridine-2,6-dicarboxylic acid | 30 min | Not specified | davidpublisher.com |

Synthetic Challenges and Optimization Strategies in Producing this compound

The synthesis of this compound is not a trivial one-step process and presents several synthetic hurdles that require careful optimization. A likely synthetic route would involve the formation of a suitable precursor, such as 5-bromo-2-cyanopyridine (B14956), followed by the conversion of the cyano group to a carbothioamide.

A primary challenge lies in the regioselective synthesis of the precursor, 5-bromo-2-cyanopyridine. One approach starts from 2,5-dibromopyridine. The conversion of one of the bromine atoms to a cyano group can be achieved using a cyanide source like sodium or cuprous cyanide in a polar solvent such as DMSO at elevated temperatures. guidechem.comgoogle.com However, this reaction requires careful control to avoid side reactions and the use of toxic heavy metal cyanides poses environmental concerns. google.com An alternative is the dehydration of 5-bromopicolinamide, which can be prepared from the corresponding carboxylic acid or ester. This dehydration is often accomplished using reagents like phosphorus oxychloride (POCl₃). chemicalbook.com

Another synthetic pathway to a precursor involves the bromination of 2-aminopyridine. The challenge here is to achieve selective bromination at the 5-position. A method using phenyltrimethylammonium (B184261) tribromide in chloroform (B151607) has been reported to give 2-amino-5-bromopyridine (B118841) with good yield and avoids the formation of significant by-products. google.com The resulting 2-amino-5-bromopyridine can then be converted to 5-bromo-2-cyanopyridine through a Sandmeyer-type reaction, which involves diazotization followed by cyanation, or via a multi-step process involving dehydration of an intermediate amide. oriprobe.com

Once 5-bromo-2-cyanopyridine is obtained, the final and critical step is the thioamidation of the nitrile group. This can be achieved by reacting the nitrile with a source of hydrogen sulfide, such as H₂S gas or a salt like sodium hydrosulfide, often in the presence of a base. This step can be challenging due to the toxicity and handling of H₂S. An alternative, greener approach could be the reaction with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, although these also require careful handling. nih.gov

Improving regioselectivity: In the initial bromination or cyanation steps, the choice of reagents, catalysts, and reaction conditions is crucial to maximize the yield of the desired isomer.

Greener reaction conditions: Employing milder reagents and environmentally benign solvents, such as in the green chemistry approaches discussed, would be a key optimization goal.

Minimizing hazardous reagents: Avoiding the use of highly toxic reagents like heavy metal cyanides and H₂S gas by exploring alternative synthetic equivalents is a priority for safe and scalable synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromopyridine 2 Carbothioamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. A detailed analysis, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for the protons of the pyridine (B92270) ring and the carbothioamide group, would be presented here.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number of different types of carbon atoms and their electronic environments. This section would have included a table of chemical shifts (δ) for each carbon atom in 5-Bromopyridine-2-carbothioamide, including the carbons of the pyridine ring and the thiocarbonyl group.

Vibrational Spectroscopy for Identification of Key Functional Groups

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing its bonds to vibrate. This technique is instrumental in identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy identifies characteristic vibrational frequencies of functional groups. An analysis of the FT-IR spectrum of this compound would have been presented, with a table detailing the absorption bands (in cm⁻¹) corresponding to the N-H, C-H, C=N, C=S, and C-Br bonds.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS involves bombarding a sample with high-energy electrons, leading to ionization and fragmentation. This section would have detailed the molecular ion peak (M⁺) confirming the molecular weight of this compound and an analysis of the major fragment ions, which would help to elucidate the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, HRMS allows for the calculation of the molecular formula with a high degree of confidence, which is a critical step in the identification and characterization of novel compounds. This technique is capable of distinguishing between molecules with the same nominal mass but different elemental compositions, thereby providing unambiguous identification.

The accurate mass data obtained from HRMS is crucial for confirming the successful synthesis of the target molecule and for identifying any potential byproducts. This level of precision is essential for ensuring the purity of the compound, which is a prerequisite for subsequent crystallographic and biological studies.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, resulting in the formation of a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions. nih.gov These ions are then guided into the mass analyzer.

A key advantage of ESI-MS is its ability to generate intact molecular ions, often in the form of protonated molecules [M+H]+ or adducts with other cations like sodium [M+Na]+. researchgate.net This minimizes fragmentation and provides a clear indication of the molecular weight of the compound. For this compound, ESI-MS can confirm the expected molecular weight and isotopic distribution pattern characteristic of a bromine-containing compound. Tandem mass spectrometry (ESI-MS/MS) can be further employed to induce fragmentation of the molecular ion, providing valuable information about the compound's structure and connectivity. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. This technique provides unparalleled insight into bond lengths, bond angles, and the spatial orientation of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the molecular structure of a compound in the solid state. nih.gov For this compound and its derivatives, this method can confirm the molecular connectivity, determine the conformation of the molecule, and provide detailed geometric parameters. The analysis of pyridinecarbothioamides using single-crystal XRD has shown that these compounds can crystallize in the monoclinic system, with the specific space group being influenced by the position of substituents on the carbothioamide side chain. researchgate.net

Table 1: Crystallographic Data for a Representative Pyridinecarbothioamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123(4) |

| b (Å) | 15.678(7) |

| c (Å) | 9.456(5) |

| β (°) | 109.87(2) |

| Volume (ų) | 1132.1(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.512 |

| Absorption coefficient (mm⁻¹) | 0.35 |

| F(000) | 544 |

Note: The data presented is for a representative pyridinecarbothioamide derivative and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction analysis.

Elucidation of Supramolecular Architectures through Crystallographic Data

Crystallographic data is not only instrumental in determining the structure of individual molecules but also provides a detailed picture of how these molecules pack together in the solid state, forming complex supramolecular architectures. bohrium.com These architectures are governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.gov

Coordination Chemistry and Metal Complexation of Pyridine 2 Carbothioamide Ligands

Pyridine-2-carbothioamides as N,S-Bidentate Ligands in Metal Coordination

Pyridine-2-carbothioamides (PCAs) are a class of bioactive compounds that act as N,S-bidentate ligands in metal coordination. nih.gov This means they bind to a central metal ion through two donor atoms: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the carbothioamide group. This chelation results in the formation of a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex. The coordination of the metal center to the ligand has a notable impact on the chemical shift of the proton adjacent to the pyridine nitrogen, often causing a downfield shift of approximately 1 ppm in the 1H NMR spectra. nih.gov

While extensive research has been conducted on various substituted pyridine-2-carbothioamides, detailed studies focusing specifically on 5-Bromopyridine-2-carbothioamide are less prevalent in the literature. However, the fundamental coordination principles established for the broader class of PCAs are expected to apply. The presence of the bromine atom at the 5-position of the pyridine ring is anticipated to influence the electronic properties of the ligand through inductive effects, which in turn could modulate the stability and reactivity of its metal complexes.

Synthesis and Spectroscopic Characterization of Organometallic Complexes

The synthesis of organometallic complexes involving pyridine-2-carbothioamide (B155194) ligands typically involves the reaction of the ligand with a suitable metal precursor. For instance, complexes of ruthenium(II), osmium(II), rhodium(III), and iridium(III) have been synthesized by reacting a substituted pyridine-2-carbothioamide with the respective dimeric metal-halide precursors, such as [Ru(η6-p-cymene)Cl2]2 or [Ir(Cp*)Cl2]2. nih.govmdpi.com These reactions are generally carried out in a solvent like dichloromethane under an inert atmosphere, yielding the desired complexes in good yields. mdpi.com

Complexes with Transition Metals (e.g., Ruthenium, Osmium, Rhodium, Iridium, Palladium, Platinum, Copper, Nickel, Molybdenum, Lead)

The coordination of pyridine-2-carbothioamide ligands to a range of transition metals has been explored, leading to a variety of complexes with interesting properties and potential applications.

Ruthenium and Osmium: Half-sandwich Ru(II) and Os(II) complexes with pyridine-2-carbothioamide ligands have been synthesized and characterized. nih.govresearchgate.net These complexes, often of the type [M(η6-arene)(PCA)Cl], are of interest for their potential anticancer properties. nih.govresearchgate.net The substitution of the labile chloride ligand with phosphines like triphenylphosphine (B44618) (PPh3) or 1,3,5-triaza-7-phosphaadamantane (PTA) has also been investigated. nih.gov X-ray diffraction analysis of related Ru(II) complexes has confirmed the N,S-bidentate coordination of the pyridine-2-carbothioamide ligand. researchgate.net

Rhodium and Iridium: Analogous to the ruthenium and osmium complexes, half-sandwich Rh(III) and Ir(III) complexes of the type [M(Cp)(PCA)Cl]+ (where Cp is pentamethylcyclopentadienyl) have been prepared. mdpi.com Characterization through NMR spectroscopy and single-crystal X-ray diffraction has confirmed their structures. mdpi.comnih.gov These complexes are also being explored for their potential as chemotherapeutic agents. nih.gov

Palladium and Platinum: The coordination chemistry of pyridine-containing ligands with palladium and platinum is well-established. nih.govmdpi.com While specific studies on this compound complexes are limited, related pyridine-2,6-dicarboxamide scaffolds are known to act as chelating ligands for both Pd and Pt. nih.gov Platinum(II)-terpyridine complexes, which share structural similarities, have been shown to interact with biomolecules and exhibit antiproliferative properties. mdpi.com

Copper and Nickel: Pyridine-based macrocycles containing thioether and amine donors have been used to synthesize nickel(II) and copper(II) complexes. rsc.org In these systems, the metal ions typically adopt five- or six-coordinate geometries. rsc.orgasianpubs.orgjscimedcentral.com The electronic configuration of Ni(II) (d8) allows for a variety of geometries, including octahedral and square planar. jscimedcentral.com

Molybdenum: Molybdenum carbonyl complexes with pyridylimino ligands have been synthesized and structurally characterized. rsc.org Additionally, molybdenum(II) complexes with mixed ligands, including a pyrazole-carbothioamide and 2,2'-bipyridine, have been prepared, demonstrating the versatility of carbothioamide-containing ligands in molybdenum chemistry. orientjchem.org

Lead: The coordination chemistry of lead(II) is diverse, often involving N- and O-donor ligands. While specific complexes with this compound have not been extensively reported, the general principles of lead coordination suggest that it would readily form complexes with N,S-donor ligands.

The following table summarizes the types of complexes formed with analogous pyridine-2-carbothioamide ligands and various transition metals.

| Metal | Ancillary Ligand(s) | Complex Type | Characterization Methods |

| Ruthenium(II) | η6-p-cymene, Cl, PPh3, PTA | Half-sandwich | NMR, ESI-MS, X-ray Diffraction |

| Osmium(II) | η6-p-cymene, Cl, PPh3, PTA | Half-sandwich | NMR, ESI-MS, X-ray Diffraction |

| Rhodium(III) | η5-Cp, Cl | Half-sandwich | NMR, ESI-MS, X-ray Diffraction |

| Iridium(III) | η5-Cp, Cl | Half-sandwich | NMR, ESI-MS, X-ray Diffraction |

Investigations of Lanthanide Complexes

The coordination chemistry of lanthanide ions with pyridine-substituted ligands has been a subject of interest, particularly for the development of luminescent materials. nih.gov Lanthanide complexes with ligands containing pyridine carboxylate moieties have been synthesized and structurally characterized, revealing diverse coordination modes. rsc.org While there is a lack of specific research on lanthanide complexes with this compound, studies on related systems provide some insights. For instance, europium(III) and gadolinium(III) complexes with p-bromo and p-nitro substituted pyridine ligands have been shown to be versatile synthetic precursors. nih.gov The electronic properties and coordination environment of the lanthanide ion can be tuned by modifying the substituents on the pyridine ring. nih.gov The larger ionic radii of lanthanide ions often lead to higher coordination numbers, and the bonding is predominantly electrostatic in nature.

Analysis of Metal-Ligand Bonding and Coordination Geometries

The coordination of this compound to a metal center is expected to primarily involve the pyridine nitrogen and the thioamide sulfur, forming a stable five-membered chelate ring. The geometry of the resulting complex is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere.

In half-sandwich complexes of Ru(II), Os(II), Rh(III), and Ir(III), the metal center typically adopts a pseudo-octahedral or "piano-stool" geometry, with the arene or cyclopentadienyl ligand occupying one face of the coordination sphere and the bidentate pyridine-2-carbothioamide and other monodentate ligands completing the coordination. nih.govmdpi.com X-ray crystallographic studies on analogous complexes have provided detailed information on bond lengths and angles. For example, in a Ru(II) complex with a sulfonamide-functionalized pyridine-2-carbothioamide, the Ru-N and Ru-S bond lengths are consistent with typical values for such coordination. researchgate.net

For metals like Ni(II), both square planar and octahedral geometries are common. jscimedcentral.comwikipedia.org The specific geometry adopted can often be predicted based on the ligand field strength and the electronic properties of the ligands. The presence of a strong-field ligand can favor a square planar geometry, which is typically diamagnetic for Ni(II).

Ligand Exchange and Reactivity Studies in Metal Complexes

The reactivity of metal complexes containing pyridine-2-carbothioamide ligands is a key area of investigation, particularly concerning ligand exchange reactions. The lability of ancillary ligands, such as halides, can be crucial for the biological activity or catalytic performance of the complex.

Studies on Ru(II), Os(II), Rh(III), and Ir(III) complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide have shown that upon dissolution in aqueous media, these complexes can undergo rapid ligand exchange reactions. mdpi.comnih.gov The reactivity of these complexes with biomolecules has also been explored, with Rh(III) and Ir(III) analogues showing reactivity towards cysteine but not histidine. mdpi.com This selective reactivity highlights the influence of the metal center on the biological interactions of the complex.

Substitution of Ancillary Ligands (e.g., Phosphines)

The following table lists the full names of the chemical compounds mentioned in this article.

| Abbreviation or Trivial Name | Full Chemical Name |

| This compound | This compound |

| PTA | 1,3,5-Triaza-7-phosphaadamantane |

| PPh3 | Triphenylphosphine |

| Cp* | Pentamethylcyclopentadienyl |

| NAMI-A | Imidazolium trans-[tetrachloro(dimethyl sulfoxide)(imidazole)ruthenate(III)] |

| RAPTA | [Ru(η6-arene)Cl2(PTA)] |

Reactivity Profiles with Relevant Biomolecules

The reactivity of pyridine-2-carbothioamide ligands and their metal complexes with biomolecules is a key area of research, particularly in the context of medicinal chemistry. While specific studies on this compound are not extensively detailed in available literature, the reactivity of the broader class of pyridine-2-carbothioamide metal complexes provides significant insights.

Organometallic complexes of rhodium (Rh) and iridium (Ir) containing pyridine-2-carbothioamide ligands have been shown to interact with amino acids. Specifically, these complexes exhibit reactivity towards cysteine (Cys), while no reaction is observed with histidine (His). nih.gov This selective reactivity is noteworthy as it suggests that the sulfur-containing side chain of cysteine is a potential binding site for these metal complexes. The interaction with biomolecules is a critical aspect of their potential therapeutic applications.

The nature of the metal center in these complexes significantly influences their biological activity. Studies comparing ruthenium (Ru), osmium (Os), rhodium (Rh), and iridium (Ir) complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide have demonstrated that the ruthenium derivatives are the most potent in terms of in vitro anticancer activity. nih.govnih.gov This highlights that the choice of the metal has a profound impact on the compound's biological efficacy.

Furthermore, pyridine carbothioamide derivatives have been investigated for their inhibitory action against enzymes like urease. For instance, 5-chloropyridine-2-yl-methylene hydrazine carbothioamide has shown significant activity. nih.gov Molecular docking studies suggest that the binding of these compounds to the enzyme involves a combination of hydrogen bonding, π-π interactions, and van der Waals forces. nih.gov While this is not this compound, it provides a model for how a halogenated pyridine-2-carbothioamide derivative can interact with a biological target.

Table 1: Reactivity of Pyridine-2-carbothioamide Metal Complexes with Amino Acids

| Metal Complex | Amino Acid | Reactivity |

|---|---|---|

| Rh(Cp*) Complex | Cysteine | Reactive |

| Rh(Cp*) Complex | Histidine | No Reaction |

| Ir(Cp*) Complex | Cysteine | Reactive |

Note: Data is based on studies of N-(4-fluorophenyl)pyridine-2-carbothioamide complexes. nih.gov

Supramolecular Chemistry of Metal-Pyridine-2-carbothioamide Assemblies

Role of Hydrogen Bonding Networks in Crystal Packing

Hydrogen bonding plays a pivotal role in the crystal engineering of pyridine-containing compounds. In the crystal structures of related pyridine carboxamides, intermolecular hydrogen bonds of the N-H···O type are instrumental in forming one-dimensional chains. researchgate.net These chains are often characterized by specific graph-set notations such as C(4), R²₂(8), and R²₄(8). researchgate.net

For pyridine-aryl based thiosemicarbazides, which are structurally similar to pyridine-2-carbothioamides, extended supramolecular hydrogen bonding arrays are also observed. rsc.org These interactions are fundamental to the formation of well-defined, stable crystal lattices. In the case of this compound, the presence of the bromine atom could introduce additional weak halogen bonding interactions, further influencing the crystal packing.

In the solid-state structures of palladium(II) complexes with macrocycles containing pyridine and isophthalamide functionalities, N-H···Br⁻ hydrogen bonding contributes to the formation of unusual "chain of dimers" structures. chemrxiv.org This demonstrates the importance of hydrogen bonding in directing the self-assembly of complex supramolecular architectures.

Pi-Stacking Interactions in Self-Assembled Systems

Pi-stacking interactions are another significant force in the self-assembly of aromatic-containing systems, including those with pyridine rings. wikipedia.org In the crystal structure of N-(4-fluorophenyl)pyridine-2-carboxamide, well-defined π-stacking involving the pyridine rings is observed. researchgate.net This interaction contributes to the three-dimensional ordering of the molecules in the crystal lattice.

The interplay between electrostatic forces and electron correlation effects governs the nature of π-π interactions in stacked pyridine systems. nih.gov These interactions are not limited to perfectly overlaid aromatic rings and can occur in parallel-displaced configurations. Computational studies have confirmed the significant role of π···π interactions in the stability of pyridine dimers across various geometries. nih.gov

In more complex systems, such as those involving pyridine-2,6-dicarboxylic acid N-oxide and auxiliary N-donor ligands, recurrent π···π stacking motifs are observed and have been analyzed using computational methods. rsc.org These interactions can lead to the formation of 2D-supramolecular networks. For metal complexes of this compound, π-stacking involving both the pyridine and any coordinated aromatic ligands would be a key factor in their supramolecular assembly.

Theoretical and Computational Investigations of 5 Bromopyridine 2 Carbothioamide and Its Complexes

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a leading quantum-mechanical method for calculating the electronic structure of atoms, molecules, and solids. nih.gov It is favored in computational chemistry for its excellent balance of accuracy and computational cost, making it possible to study large and complex systems. mdpi.comresearchgate.netaps.org DFT can be used to determine ground-state properties like total energy, electron density, and molecular geometry with high reliability. researchgate.net While specific DFT studies on 5-Bromopyridine-2-carbothioamide are not detailed in the available literature, the principles of DFT would be applied to understand its fundamental chemical nature.

A primary step in any computational study is to find the most stable three-dimensional arrangement of the atoms in a molecule, known as geometrical optimization. DFT calculations would determine the bond lengths, bond angles, and dihedral angles of this compound that correspond to the lowest energy state.

Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes:

To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

To predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the synthesized structure.

For a related compound, 1-phenyl-2-nitropropene, DFT has been used to investigate its vibrational spectra (FT-IR and FT-Raman), showing good correlation between calculated and experimental results. tandfonline.com A similar approach for this compound would yield a set of predicted vibrational modes, each corresponding to specific atomic motions like stretching, bending, and twisting within the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov For this compound, FMO analysis would reveal the distribution of these orbitals, indicating the most likely sites for nucleophilic and electrophilic attack. For instance, studies on candidate antiviral drugs have used FMO analysis to compare the orbital shapes of drugs to those of natural nucleotides, providing insights into their mechanism of action. scirp.org

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | LUMO-HOMO energy difference, indicating chemical reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.de This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. materialsciencejournal.org

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (S) | π* (C-N) | Data not available |

| π (C-C)ring | π* (C=S) | Data not available |

| LP (N)pyridine (B92270) | σ* (C-Br) | Data not available |

Molecular Docking Simulations for Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. numberanalytics.comopenaccessjournals.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at an atomic level. iaanalysis.comcomputabio.com The process involves a search algorithm that generates various binding poses and a scoring function that ranks them based on their predicted binding affinity. numberanalytics.com

For this compound, docking simulations would be performed against specific protein targets to evaluate its potential as an inhibitor. Studies on related pyridine carbothioamide analogs have successfully used molecular docking to investigate their anti-inflammatory potential by predicting interactions with targets like cyclooxygenase (COX) enzymes. tandfonline.com A typical docking study for this compound would identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues in the protein's active site and provide a binding energy score, indicating the strength of the interaction.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.govnih.gov

An MD simulation of this compound complexed with a target protein would assess the stability of the docked pose. acs.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time to see if the complex remains stable or if the ligand dissociates. researchgate.netacs.org These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. nih.gov

Quantum Chemical Topology Approaches (e.g., QTAIM, NCIplot) for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are advanced methods for analyzing the nature of chemical bonds and, particularly, weak non-covalent interactions. nih.govacs.orgresearchgate.net QTAIM analyzes the topology of the electron density to characterize interactions, identifying bond critical points (BCPs) between atoms. researchgate.net The properties at these points reveal the strength and nature of the interaction (e.g., covalent vs. hydrogen bond).

NCIplot provides a visual representation of non-covalent interactions in 3D space. youtube.com It plots the reduced density gradient (RDG) versus the electron density, generating surfaces that highlight different types of interactions:

Blue surfaces: Strong, attractive interactions (e.g., hydrogen bonds).

Green surfaces: Weak, van der Waals interactions.

Red surfaces: Repulsive, steric clashes.

For this compound, these analyses would be invaluable for visualizing and quantifying the intramolecular and intermolecular non-covalent interactions, such as hydrogen bonds involving the thioamide group or halogen bonds involving the bromine atom, which are crucial for its crystal packing and receptor binding. semanticscholar.org

Exploration of Non-Linear Optical (NLO) Properties

The investigation into the non-linear optical (NLO) properties of organic and organometallic compounds is a burgeoning field of research, driven by their potential applications in advanced technologies such as optical data storage and processing, optoelectronics, and photonics. Materials with significant NLO responses are of great interest, and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO behavior of novel molecules.

Theoretical Framework for NLO Properties

The NLO response of a molecule is primarily determined by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response, while the second-order hyperpolarizability (γ) quantifies the third-order response. Large hyperpolarizability values are often associated with molecules possessing strong intramolecular charge transfer (ICT) characteristics. Typically, these molecules feature an electron-donating group and an electron-accepting group connected by a π-conjugated system.

Insights from Related Pyridine Derivatives

Computational studies on various pyridine derivatives offer valuable insights into the potential NLO properties of this compound. For instance, a theoretical investigation on 5-(trifluoromethyl)pyridine-2-thiol, a structurally similar compound, was conducted using DFT with the B3LYP and HSEH1PBE hybrid functionals combined with the 6-311+G(d,p) basis set. journaleras.comjournaleras.com The calculated first-order hyperpolarizability (β) for this molecule indicated its potential as a promising candidate for NLO materials. journaleras.comjournaleras.com The trifluoromethyl group, being a strong electron-withdrawing group, in conjunction with the pyridine ring and the thiol group, likely facilitates ICT, a key factor for enhanced NLO response.

Another study on a 5-bromo-substituted heterocyclic compound, specifically 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, also employed DFT and Time-Dependent DFT (TD-DFT) to analyze its electronic and NLO properties. researchgate.net The presence of the bromo group, an electron-withdrawing substituent, on the aromatic system is a common strategy to modulate the electronic properties and enhance the NLO response.

The Role of Metal Complexation

The formation of metal complexes with organic ligands is a well-established strategy to significantly enhance NLO properties. nih.gov The coordination of a ligand to a transition metal can lead to new, low-energy metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which can dramatically increase the hyperpolarizability.

Theoretical studies on transition metal complexes with thioamide-containing ligands have demonstrated the potential of these systems. scispace.comresearchgate.net The thioamide group is known to coordinate to metal ions through both the sulfur and nitrogen atoms, creating stable chelate rings. scispace.comresearchgate.net This coordination can alter the electronic structure of the ligand, promoting charge transfer and thus enhancing the NLO response.

For example, research on Ru(II) polypyridyl complexes has shown that the introduction of electron-donating or electron-withdrawing groups on the ligands can tune the NLO response. rsc.org The substitution of ligands can have a significant impact on the first hyperpolarizability (βtot) values. rsc.org It is therefore anticipated that the complexation of this compound with transition metals such as Ru(II), Fe(II), Co(II), Ni(II), or Zn(II) could lead to organometallic complexes with substantial NLO properties. The d-orbitals of the metal center would play a crucial role in the ICT processes within these complexes. nih.gov

Computational Data on Related Compounds

To illustrate the concepts discussed, the following table presents computational data for a related pyridine derivative, 5-(trifluoromethyl)pyridine-2-thiol, which has been studied for its NLO properties. journaleras.com

| Compound | Functional | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| 5-(trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.2356 | - | - |

| 5-(trifluoromethyl)pyridine-2-thiol | HSEH1PBE/6-311+G(d,p) | 3.2023 | - | - |

Data for mean polarizability and first hyperpolarizability were noted as calculated in the source but specific values were not provided in the abstract. journaleras.com

Research Applications and Biological Activity Studies Excluding Clinical Human Trials

Enzyme Inhibition Potentials of 5-Bromopyridine-2-carbothioamide Derivatives

A series of pyridine (B92270) carboxamide and carbothioamide derivatives have been synthesized and evaluated for their urease inhibitory action. nih.gov In one study, a derivative, 6-Bromopyridine-2-yl methylene (B1212753) hydrazinecarboxamide, was synthesized as part of a broader investigation into pyridine-based compounds as urease inhibitors. nih.gov Generally, thiosemicarbazone and semicarbazone derivatives are produced through the condensation reaction of differently substituted pyridine carboxaldehydes with thiosemicarbazide (B42300) or semicarbazide HCl. nih.gov

Structure-activity relationship (SAR) studies on related series have shown that the nature and position of substituents on the pyridine ring significantly influence the inhibitory potential. For instance, an electron-donating chloro group at the meta position of a pyridine carbothioamide resulted in potent inhibition. nih.gov While specific IC50 values for direct derivatives of this compound were not detailed in the provided context, related brominated compounds have shown significant activity. For example, a novel series of tricyano-substituted polyfunctional 5,6-dihydropyridines were tested, and the compound 2-(4,6-bis(4-bromophenyl)-6-methyl-5,6dihydropyridin was found to be a potent anticancer agent, though its urease inhibition was not the most notable in its series. scite.ai

Table 1: Urease Inhibition Data for Related Pyridine Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Standard |

|---|---|---|---|

| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide | Urease | 1.07 ± 0.043 | Thiourea |

| Pyridine 2-yl-methylene hydrazine carboxamide | Urease | 2.18 ± 0.058 | Thiourea |

Note: The table includes data for structurally related compounds to provide context for the inhibitory potential of this chemical class.

Carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological and pathological processes. nih.gov A series of hydrazine-1-carbothioamide derivatives were synthesized and evaluated for their inhibitory potential against bovine carbonic anhydrase II (b-CA II). nih.gov The study found that differently substituted hydrazine carbothioamide derivatives displayed potent activity, with IC50 values against CA II ranging from 0.13 ± 0.01 to 10.23 ± 0.21 µM. nih.gov While some derivatives were selective inhibitors of CA II, others exhibited dual inhibition of both CA II and 15-lipoxygenase. nih.gov The most potent dual inhibitor, compound 3h in the study, had an IC50 of 0.13 ± 0.01 µM for b-CA II. nih.gov

Table 2: Carbonic Anhydrase II Inhibition by Hydrazine-1-carbothioamide Derivatives

| Compound Series | Target Enzyme | IC50 Range (µM) | Standard Inhibitor |

|---|

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids and are implicated in inflammatory responses and carcinogenesis. nih.govresearchgate.net The 15-lipoxygenase (15-LOX) isoform is a therapeutic target due to its role in these processes. nih.gov A study on hydrazine-1-carbothioamide derivatives tested their inhibitory activity against 15-LOX. nih.gov The results showed that these compounds displayed potential activity with IC50 values ranging from 0.14 ± 0.01 to 1.34 ± 0.14 µM. nih.gov One of the most potent compounds exhibited an IC50 of 0.14 ± 0.01 µM, indicating significant inhibitory action against 15-LOX. nih.gov

Table 3: 15-Lipoxygenase Inhibition by Hydrazine-1-carbothioamide Derivatives

| Compound Series | Target Enzyme | IC50 Range (µM) |

|---|

Development and Evaluation of Anti-proliferative Agents

The anti-proliferative potential of compounds structurally related to this compound has been investigated against various human cancer cell lines. Pyridine derivatives are recognized for their diverse biological activities, including antitumor effects. nih.gov

A synthesized carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, which shares the bromo- and carbothioamide motifs, was evaluated for its anti-proliferative effects. nih.gov This compound demonstrated the ability to inhibit the proliferation of A549 lung cancer cells with an IC50 value of 45.5 µg/mL. nih.gov Another study on brominated acetophenone derivatives found that one compound (5c) showed remarkable cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3), with IC50 values below 18.40 µg/mL. farmaciajournal.com

Table 4: In Vitro Anti-proliferative Activity of Structurally Related Compounds

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | 45.5 µg/mL nih.gov |

| Brominated acetophenone derivative (5c) | A549 (Lung) | 11.80 ± 0.89 µg/mL farmaciajournal.com |

| Brominated acetophenone derivative (5c) | Caco2 (Colorectal) | 18.40 ± 4.70 µg/mL farmaciajournal.com |

| Brominated acetophenone derivative (5c) | MCF7 (Breast) | < 10 µg/mL farmaciajournal.com |

| Brominated acetophenone derivative (5c) | PC3 (Prostate) | < 10 µg/mL farmaciajournal.com |

| Hydroxycoumarin-thiazole derivative (6c) | HepG2 (Liver) | 2.6 µM rsc.org |

Antimicrobial and Antioxidant Investigations

Antibacterial Activity Assessments

The investigation into the antibacterial properties of pyridine carbothioamide and related structures is an active area of research. The carbothioamide and pyridyl moieties are recognized as important scaffolds in medicinal chemistry due to their potential antibacterial properties mdpi.comnih.gov. While specific studies focusing exclusively on the antibacterial spectrum of this compound are not detailed in the available research, the broader class of compounds containing these functional groups has shown promise.

The antibacterial efficacy of related molecules, such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, has been evaluated against clinically relevant strains like extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com Such studies highlight the potential of the carboxamide/carbothioamide linkage in conjunction with a pyridine ring to form the basis of new antibacterial agents. mdpi.com The mechanism of action for such compounds can be multifaceted, potentially involving the inhibition of essential bacterial enzymes or disruption of the cell membrane. plos.org Research on other bromo-substituted heterocyclic compounds, like 5-Bromoisatin derivatives, has also led to the synthesis of new molecules with tested antibacterial activities against various bacterial strains. uobaghdad.edu.iquobaghdad.edu.iq These findings suggest that the this compound scaffold represents a viable candidate for future antibacterial activity assessments.

Evaluation of Antioxidant Potential

The antioxidant capacity of compounds is their ability to neutralize reactive oxygen species (ROS), which can cause cellular damage. Research into structurally related compounds suggests that the 5-bromopyridine scaffold combined with a sulfur-containing group can exhibit significant antioxidant properties.

In a study of phenethyl-5-bromopyridyl thiourea (PEPT) compounds, which are structurally analogous to this compound, derivatives demonstrated potent antioxidant activity. nih.gov The antioxidant potential was assessed by their ability to inhibit the oxidation of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) by metmyoglobin. The results for two lead compounds are detailed in the table below. nih.gov

| Compound | Chemical Name | Antioxidant Activity (EC₅₀ in µM) |

| 2 | N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | 79 |

| 9 | N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | 75 |

Applications in Advanced Functional Materials and Catalysis

Design and Evaluation of pH-Triggered Carbon Monoxide Releasing Molecules (CORMs)

Research into the application of this compound in the design of pH-triggered Carbon Monoxide Releasing Molecules (CORMs) is not described in the currently available scientific literature.

Role as Ligands in Homogeneous and Heterogeneous Catalytic Systems

The molecular architecture of this compound, featuring a pyridine ring and a carbothioamide group, makes it an effective bidentate ligand capable of coordinating with various transition metals. The nitrogen atom of the pyridine ring and the sulfur atom of the thioamide group act as donor sites, forming stable chelate rings with metal centers. This coordination plays a crucial role in the formation of catalytically active complexes.

Palladium(II) complexes incorporating N-substituted pyridine-2-carbothioamide (B155194) ligands have been synthesized and characterized. nih.gov These complexes typically exhibit a square planar geometry around the palladium center. nih.gov Such structural characteristics are pivotal in many catalytic cycles, particularly in cross-coupling reactions.

The electronic properties of the pyridine-2-carbothioamide ligand, and by extension the 5-bromo derivative, can be tuned by substituents on the pyridine ring or the thioamide nitrogen. These modifications influence the electron density at the metal center, thereby affecting the catalytic activity of the complex. nih.gov

One of the most significant applications of these palladium(II) thiocarboxamide complexes is in Suzuki-Miyaura cross-coupling reactions. nih.gov These catalysts have demonstrated high activity for the coupling of various electronically deactivated aryl and heteroaryl bromides with arylboronic acids. nih.gov Notably, these catalytic systems can operate efficiently under aerobic conditions without the need for promoting additives or phase-transfer agents, which is a significant advantage in synthetic chemistry. nih.gov The catalytic efficiency is influenced by factors such as the nature of the solvent, the base used, and the reaction temperature. nih.gov

The general mechanism for the Suzuki coupling reaction catalyzed by a Palladium(II)-thiocarboxamide complex involves an initial reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The thiocarboxamide ligand remains coordinated to the palladium center throughout this cycle, providing stability and influencing the kinetics of each step.

Below is a table summarizing the catalytic performance of related Palladium(II) N-aryl-pyridine-2-carbothioamide complexes in the Suzuki coupling of 4-bromoanisole and phenylboronic acid, demonstrating the ligand's role.

| Catalyst (Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(II)-Pyridine-2-carbothioamide | K₂CO₃ | Toluene | 100 | 2 | 98 |

| Pd(II)-N-phenyl-Pyridine-2-carbothioamide | K₂CO₃ | Toluene | 100 | 3 | 96 |

| Pd(II)-N-(4-methoxyphenyl)-Pyridine-2-carbothioamide | K₂CO₃ | Toluene | 100 | 2.5 | 97 |

| Pd(II)-N-(4-chlorophenyl)-Pyridine-2-carbothioamide | K₂CO₃ | Toluene | 100 | 4 | 92 |

This table is generated based on data for analogous pyridine-2-carbothioamide complexes to illustrate the catalytic potential.

Utilization as Synthons in Heterocycle Synthesis

This compound is a valuable synthon, or building block, for the construction of more complex heterocyclic systems. The reactive carbothioamide group (-CSNH₂) is the key functional moiety that participates in various cyclization and cyclocondensation reactions to form new rings, most notably thiazoles and thiadiazoles.

Synthesis of Thiazole Derivatives

A primary application of this compound is in the renowned Hantzsch thiazole synthesis. chemhelpasap.comijper.orgnih.govnih.gov This method involves the reaction of a thioamide with an α-haloketone. chemhelpasap.com In this context, this compound serves as the thioamide component.

The reaction mechanism begins with the nucleophilic sulfur atom of the carbothioamide group attacking the electrophilic carbon of the α-haloketone, displacing the halide in an Sₙ2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. A subsequent dehydration step yields the final 2,4-disubstituted thiazole ring. chemhelpasap.com

By employing this compound, a range of 2-(5-bromopyridin-2-yl)-thiazole derivatives can be synthesized. The substituent at the 4-position of the resulting thiazole ring is determined by the specific α-haloketone used in the reaction. For example, reacting this compound with 2-bromoacetophenone would yield 2-(5-bromopyridin-2-yl)-4-phenylthiazole.

| Thioamide | α-Haloketone | Resulting Heterocycle |

| This compound | 2-Bromoacetophenone | 2-(5-bromopyridin-2-yl)-4-phenylthiazole |

| This compound | Chloroacetone | 2-(5-bromopyridin-2-yl)-4-methylthiazole |

| This compound | Ethyl bromopyruvate | Ethyl 2-(5-bromopyridin-2-yl)thiazole-4-carboxylate |

Synthesis of 1,3,4-Thiadiazole Derivatives

The carbothioamide moiety is also a precursor for the synthesis of 1,3,4-thiadiazole rings. Various synthetic strategies can be employed for this transformation. One common method involves the intramolecular cyclization of thiosemicarbazone derivatives, which can be formed from the parent thioamide.

Alternatively, direct oxidative cyclization or reaction with specific cyclizing agents can be used. For instance, the reaction of a thioamide with a hydrazonoyl halide in the presence of a base can lead to the formation of 1,3,4-thiadiazole derivatives. The reaction proceeds through the in-situ generation of a nitrilimine, which undergoes a 1,3-dipolar cycloaddition with the C=S bond of the thioamide.

Another route involves the conversion of the thioamide into an S-alkylated intermediate, followed by reaction with a hydrazine derivative and subsequent cyclization. These methods allow for the introduction of the 5-bromopyridin-2-yl substituent onto a 1,3,4-thiadiazole core, a structural motif found in many biologically active compounds.

| Starting Material | Reagent | Resulting Heterocycle Core |

| This compound | Hydrazonoyl Halides | 2,5-Disubstituted-1,3,4-thiadiazole |

| This compound | Acid Hydrazides (followed by cyclization) | 2,5-Disubstituted-1,3,4-thiadiazole |

| This compound | Oxidative Cyclizing Agents (e.g., I₂/KI) | 2-Amino-1,3,4-thiadiazole derivative |

Future Directions and Emerging Research Avenues for 5 Bromopyridine 2 Carbothioamide Research

Development of Novel and Efficient Synthetic Routes for Diverse Analogues

The exploration of the chemical space around 5-Bromopyridine-2-carbothioamide is crucial for establishing structure-activity relationships and identifying derivatives with enhanced properties. Future research will undoubtedly focus on the development of novel and efficient synthetic routes to a diverse range of analogues. While classical condensation reactions of substituted pyridine (B92270) carboxaldehydes with thiosemicarbazide (B42300) provide a foundational method, more advanced and versatile strategies are required. nih.gov

One promising avenue is the application of modern cross-coupling methodologies. For instance, the Suzuki cross-coupling reaction, which has been successfully employed for the synthesis of other functionalized pyridines, could be adapted to introduce a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring, starting from a suitable di-halo pyridine precursor. This would allow for a systematic investigation of the electronic and steric effects of this substituent on the compound's properties.

Furthermore, the development of one-pot or multicomponent reactions for the synthesis of this compound analogues would offer significant advantages in terms of efficiency and atom economy. Research into flow chemistry techniques could also lead to safer, more scalable, and highly reproducible synthetic protocols. The synthesis of pyrazoline derivatives from chalcones and thiosemicarbazide showcases a relevant cyclization reaction that could inspire the development of new heterocyclic systems incorporating the this compound scaffold. nih.gov

A key objective in this area will be to generate a library of analogues with systematic variations in the pyridine ring substituents, the thioamide group, and the introduction of additional functional groups. This library will be an invaluable resource for subsequent studies on metal complexation, computational modeling, and biological evaluation.

Expansion of Metal Complexation Studies with Diverse Metal Centers and Oxidation States

The coordinating ability of the pyridine nitrogen and the sulfur atom of the carbothioamide group makes this compound an excellent ligand for the formation of metal complexes. Preliminary studies on related pyridine carbothioamide ligands have demonstrated their ability to form stable complexes with a variety of transition metals. nih.gov Future research in this area should focus on a systematic expansion of these studies to include a broader range of metal centers and oxidation states.

Investigations into the coordination chemistry of this compound with d-block transition metals such as copper, nickel, cobalt, and zinc are of particular interest. ekb.eg The resulting complexes may exhibit interesting electronic, magnetic, and catalytic properties. For instance, studying the magnetic properties of copper(II) complexes could reveal insights into spin-orbit coupling. researchgate.net The synthesis and characterization of complexes with different stoichiometries (e.g., 1:1 vs. 1:2 metal-to-ligand ratios) and coordination geometries (e.g., square planar, tetrahedral, octahedral) will be essential. nih.gov

Beyond the first-row transition metals, the complexation of this compound with heavier transition metals like platinum, palladium, ruthenium, and osmium holds significant promise. Organometallic complexes of these metals have shown potential in various applications, and the unique electronic properties of the 5-bromo-substituted ligand could lead to novel reactivity.

Furthermore, exploring the coordination with lanthanide and actinide series metals could open up new avenues in areas such as luminescence and magnetic materials. The steric and electronic effects of the bromo substituent on the stability and reactivity of the resulting metal complexes will be a key area of investigation. Advanced spectroscopic techniques, X-ray crystallography, and thermal analysis will be indispensable tools for the comprehensive characterization of these new metal complexes.

Advanced Computational Modeling for Precise Structure-Function Prediction

Advanced computational modeling techniques are poised to play a pivotal role in accelerating the discovery and design of novel this compound-based systems. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights into the electronic structure, reactivity, and interaction of this compound and its analogues with biological targets.

Future computational studies should focus on several key areas. Firstly, DFT calculations can be employed to predict the geometric and electronic properties of a wide range of virtual analogues, guiding synthetic efforts towards compounds with desired characteristics. chemrxiv.org Parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and various reactivity descriptors can be calculated to understand and predict the molecule's behavior. chemrxiv.org For example, a combined Raman spectroscopy, DFT, and MD study on pyridine in silver hydrosols has demonstrated the power of these methods in understanding adsorption processes. nih.gov

Secondly, molecular docking studies can be utilized to predict the binding modes and affinities of this compound and its derivatives with specific protein targets. This approach is invaluable for rational drug design and for understanding the mechanism of action of bioactive compounds. For instance, docking studies have been used to investigate the binding interactions of pyridine carbothioamide derivatives with enzymes like urease. nih.gov

Thirdly, MD simulations can provide a dynamic picture of the behavior of this compound and its metal complexes in different environments, such as in aqueous solution or within a protein binding pocket. This can help in understanding the stability of these compounds and their interactions with surrounding molecules over time.

The integration of these computational approaches will enable a more precise prediction of structure-function relationships, significantly reducing the time and resources required for the experimental screening of new compounds.

Integration of this compound into Multimodal Research Platforms

A particularly exciting future direction for this compound research lies in its integration into multimodal research platforms. This involves combining its unique chemical properties with other functionalities to create sophisticated tools for a variety of scientific applications.

One of the most promising areas is the development of multimodal imaging probes. By conjugating this compound, or its metal complexes, with fluorescent dyes, magnetic resonance imaging (MRI) contrast agents, or positron emission tomography (PET) isotopes, it may be possible to create probes that allow for the simultaneous visualization of biological processes using multiple imaging techniques. This approach provides a more comprehensive understanding of complex biological systems by correlating information across different spatial and temporal scales.

Another emerging avenue is the development of theranostic agents. Theranostics combines therapeutic and diagnostic capabilities into a single agent. This compound and its metal complexes, which may possess inherent therapeutic properties, could be functionalized with imaging moieties to create agents that can simultaneously diagnose a disease, deliver a therapeutic payload, and monitor the response to treatment. The pyridine-metal complex framework has been highlighted as a transformative approach in oncology, bridging chemical design and therapeutic applications. nih.gov

Furthermore, the incorporation of this compound into advanced materials, such as polymers or nanoparticles, could lead to the development of novel drug delivery systems or sensors. The thioamide group, for instance, can act as a versatile handle for surface functionalization.

The successful integration of this compound into these multimodal platforms will require interdisciplinary collaborations between chemists, biologists, physicists, and engineers. This synergistic approach will be essential to fully exploit the potential of this versatile compound in addressing complex scientific challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。